molecular formula C11H23ClN2O3 B12303743 cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride

cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride

Cat. No.: B12303743
M. Wt: 266.76 g/mol
InChI Key: BNXCTBDXQMLEQA-UHFFFAOYSA-N
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Description

cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride: is a chemical compound with the molecular formula C11H23ClN2O3 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of a methoxy group at the 3-position of the piperidine ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. For example, the Boc protection can be achieved using Boc anhydride in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and selectivity. These processes can include catalytic hydrogenation and reductive amination steps, often using catalysts like Raney nickel or palladium on carbon .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the Boc-protected amino group, leading to the formation of free amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel catalysts.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride serves as a building block for the construction of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .

Biology and Medicine: This compound is used in the development of pharmaceuticals, especially those targeting the central nervous system. Its derivatives have shown potential as therapeutic agents for various neurological disorders .

Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals and other fine chemicals. Its unique structure allows for the creation of compounds with specific desired properties .

Mechanism of Action

The mechanism of action of cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with its target. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

  • cis-4-Amino-N-Boc-L-proline methyl ester hydrochloride
  • cis-4-(Boc-amino)-1-methylcyclohexanol

Comparison: While cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride shares structural similarities with these compounds, its unique methoxy group at the 3-position of the piperidine ring distinguishes it. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H

InChI Key

BNXCTBDXQMLEQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl

Origin of Product

United States

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